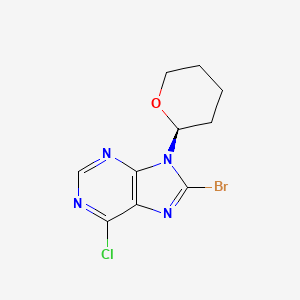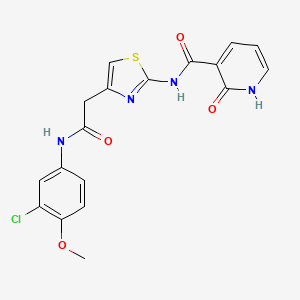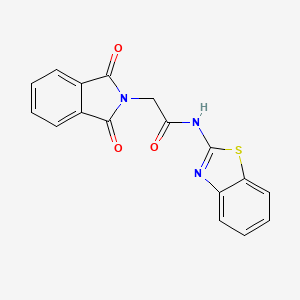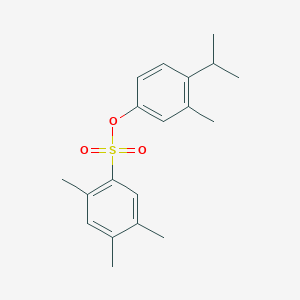
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of purine derivatives like "8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine" often involves intricate synthetic routes that may include regioselective cross-coupling reactions. For instance, Pd-catalyzed and Fe-catalyzed cross-coupling reactions have been employed in the synthesis of 6,8-disubstituted purines, demonstrating the complexity and versatility of purine chemistry (Hocek, Dvořáková, & Hocková, 2004). Such methodologies could be adapted for the synthesis of the target compound by carefully selecting suitable halogenated purine precursors and coupling partners.
Molecular Structure Analysis
The molecular structure of purine derivatives, including the spatial arrangement of substituents and the overall geometry, plays a crucial role in their reactivity and interaction with other molecules. X-ray crystallography and NMR studies provide valuable insights into these aspects. For example, the structural analysis of similar compounds has revealed details about the planarity of the purine moiety and the conformation of attached rings (Walla et al., 2010).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, which are significantly influenced by the nature and position of their substituents. Regioselective Sonogashira cross-coupling reactions, for example, have been utilized to introduce alkynyl groups into purine derivatives at specific positions, highlighting the compound's versatile reactivity (Ibrahim, Chevot, & Legraverend, 2011).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are critical for understanding the compound's behavior in different environments and applications. Investigations into related compounds have provided insights into their stability in solution and solid-state characteristics, which can be informative for the target compound as well (Walla et al., 2010).
科学的研究の応用
Chemical Synthesis and Derivatives
The compound 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is an important intermediate in chemical synthesis. For instance, its derivative, 6-chloro-2,8-diiodopurine, is used to create various alkynylated compounds through regioselective Sonogashira cross-coupling reactions (Ibrahim, Chevot, & Legraverend, 2011). Similarly, 6,8-dichloro-9-(tetrahydropyran-2-yl)purine undergoes Pd-catalyzed cross-coupling reactions, producing various disubstituted purines (Hocek, Hocková, & Dvořáková, 2004).
Conformational Analysis
Conformational studies on cis-6-chloro-9-[2-(2-hydroxyethyl)-2,3,5,6-tetrahydro-4H-pyran-3-yl]purine and related compounds reveal preferences in molecular structure. The molecule tends to prefer an axial disposition of the purine ring due to intramolecular hydrogen bonding and reduced steric repulsion (Estévez, Moa, Terán, & Mosquera, 2007).
Biological Applications and Anticancer Research
The derivatives of this compound, like 6-chloro-9-(tetrahydro-2-pyranyl)purine, have shown potential in cancer research. They can form compounds with cytotoxic activity against leukemia cells (Hamamichi & Miyasaka, 1993). Further, modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety synthesized from 6-chloro-9H-purine derivatives have been evaluated for their antioxidant, anti-lipid peroxidation, and antiproliferative activities (Thalassitis et al., 2014).
Copolymer Synthesis
Alternating copolymers of maleic anhydride with dihydropyrans containing 6-chloropurine, synthesized from similar purine derivatives, show properties similar to natural polynucleotides. This demonstrates their potential in creating polymers with biologically relevant properties (Han, Park, Cho, & Chang, 1996).
Regioselective Metalation in Therapeutic Research
The regioselective metalation of 6-methyl-9-(tetrahydro-2H-pyran-2-yl)purine, a close relative of the compound , has implications in the synthesis of fluoromethyl purines for potential use in suicide gene therapy of cancer (Hassan, Parker, Allan, & Secrist, 2009).
特性
IUPAC Name |
8-bromo-6-chloro-9-(oxan-2-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4O/c11-10-15-7-8(12)13-5-14-9(7)16(10)6-3-1-2-4-17-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRGBOVIJMVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=N3)Cl)N=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)
![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)



![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)



![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)